Potassium N-chloro-p-toluenesulfonamide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125069-32-1 |
|---|---|
Molecular Formula |
C7H7ClKNO2S |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
potassium;chloro-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C7H7ClNO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 |
InChI Key |
PNUIBIYBMXXKLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Potassium N Chloro P Toluenesulfonamide
Established Preparative Routes for N-chloro-p-toluenesulfonamide Salts
The primary and most well-established method for the synthesis of N-chloro-p-toluenesulfonamide salts involves the direct chlorination of the p-toluenesulfonamide (B41071) precursor in the presence of a suitable base. The choice of the base (sodium hydroxide (B78521) or potassium hydroxide) determines the resulting cation of the salt.
The synthesis of potassium N-chloro-p-toluenesulfonamide is analogous to the well-documented preparation of its sodium counterpart, commonly known as Chloramine-T. The process begins with the formation of the potassium salt of p-toluenesulfonamide, which is then subjected to chlorination.
A representative laboratory procedure involves dissolving p-toluenesulfonamide in a hot aqueous solution of potassium hydroxide (KOH). The resulting solution of potassium p-toluenesulfonamidate is then treated with a stream of chlorine gas. The desired product, this compound, precipitates from the solution upon cooling and can be isolated by filtration. The reaction can be summarized as follows:
Step 1: Salt Formation CH₃C₆H₄SO₂NH₂ + KOH → CH₃C₆H₄SO₂NHK + H₂O
Step 2: Chlorination CH₃C₆H₄SO₂NHK + Cl₂ → CH₃C₆H₄SO₂N(Cl)K + HCl
The success of this method relies on the careful control of reaction conditions, such as temperature and the rate of chlorine gas addition, to ensure high yield and purity of the final product.
While the use of chlorine gas is a common method, research into the N-chlorination of sulfonamides has explored various alternative reagents to enhance safety, efficiency, and selectivity. These alternatives can often be categorized as sources of electrophilic chlorine.
For the synthesis of N-chloro-sulfonamides in general, several chlorinating agents have been investigated. These include hypochlorites, such as sodium hypochlorite (B82951) (NaOCl) and calcium hypochlorite (Ca(OCl)₂), and N-chloro compounds like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). The reactivity of these reagents can be influenced by the reaction medium, with both aqueous and non-aqueous systems being employed.
The choice of solvent can also play a critical role in the reaction outcome. While aqueous solutions are common for reactions involving inorganic bases, organic solvents may be preferred when using certain organic chlorinating agents to improve solubility and control reactivity. The selection of an appropriate alternative reagent and solvent system is crucial for optimizing the synthesis of this compound, especially in laboratory settings where handling chlorine gas may be less desirable.
Below is a table summarizing various chlorinating agents used for the N-chlorination of sulfonamides, which could be applicable to the synthesis of the potassium salt of N-chloro-p-toluenesulfonamide.
| Chlorinating Agent | Abbreviation | Typical Reaction Conditions | Notes |
| Chlorine Gas | Cl₂ | Aqueous basic solution (e.g., KOH) | Traditional and effective method. |
| Sodium Hypochlorite | NaOCl | Aqueous or biphasic systems | Readily available, but stability can be a concern. |
| N-Chlorosuccinimide | NCS | Organic solvents (e.g., acetonitrile, dichloromethane) | Mild and selective chlorinating agent. |
| Trichloroisocyanuric Acid | TCCA | Organic solvents | High active chlorine content, cost-effective. |
Optimization Strategies for Reaction Efficiency and Purity in Laboratory-Scale Production
Optimizing the laboratory-scale production of this compound involves a systematic approach to manipulating reaction parameters to maximize yield and purity while minimizing reaction time and waste.
Key parameters that can be adjusted for optimization include:
Temperature: The temperature at which the chlorination is carried out can significantly affect the reaction rate and the formation of byproducts. Lower temperatures are often favored to control the exothermicity of the reaction and improve the selectivity of the chlorination.
Concentration: The concentration of the reactants, particularly the potassium salt of p-toluenesulfonamide, can influence the reaction kinetics and the ease of product isolation. Higher concentrations may lead to faster reaction rates but can also complicate stirring and heat dissipation.
Stoichiometry: Precise control of the molar ratio of the chlorinating agent to the sulfonamide precursor is essential. An excess of the chlorinating agent can lead to over-chlorination or other side reactions, while an insufficient amount will result in incomplete conversion.
Purification Method: The purity of the final product is highly dependent on the purification method employed. Recrystallization from a suitable solvent is a common technique to remove unreacted starting materials and byproducts. The choice of recrystallization solvent is critical to achieving high purity.
The following table outlines potential optimization strategies for the synthesis of this compound.
| Parameter | Strategy | Expected Outcome |
| Reaction Temperature | Lowering the temperature during chlorine gas addition. | Increased selectivity, reduced byproduct formation. |
| Reactant Concentration | Optimizing the concentration of the potassium p-toluenesulfonamidate solution. | Improved reaction rate and easier product handling. |
| Chlorinating Agent | Investigating alternative chlorinating agents like NCS or TCCA. | Potentially safer and more controlled reaction. |
| Purification | Selecting an optimal recrystallization solvent. | High purity of the final product. |
By carefully controlling these parameters, the laboratory-scale synthesis of this compound can be made more efficient and can consistently yield a product of high purity.
Elucidation of Reactive Species and Fundamental Chemical Reactivity of Potassium N Chloro P Toluenesulfonamide
Characterization and Role of Electrophilic Chlorine Species
The primary mode of action for Potassium N-chloro-p-toluenesulfonamide involves the chemistry of its active, or electrophilic, chlorine atom. wikipedia.org In aqueous solution, a number of different species are generated through hydrolysis, disproportionation, and protonation, all of which can contribute to its oxidative capacity. nih.gov
Equilibria Involving Hypochlorous Acid (HOCl) and Related Forms
When dissolved in water, the N-chloro-p-toluenesulfonamide anion (TsNCl⁻, where Ts = CH₃C₆H₄SO₂) undergoes hydrolysis to establish equilibrium with its conjugate acid and hypochlorous acid (HOCl). patsnap.com
TsNCl⁻ + H₂O ⇌ TsNH₂ + OCl⁻ OCl⁻ + H⁺ ⇌ HOCl
The hydrolysis can also be represented as:
TsNCl⁻ + H₂O ⇌ TsNHCl + OH⁻
This hydrolysis leads to a complex mixture of potential oxidizing agents in solution. The key species involved in these equilibria are summarized in the table below.
| Species Name | Formula | Role |
| N-chloro-p-toluenesulfonamide anion | CH₃C₆H₄SO₂NCl⁻ (TsNCl⁻) | Parent ion, less reactive oxidant |
| N-chloro-p-toluenesulfonamide (acid) | CH₃C₆H₄SO₂NHCl (TsNHCl) | Conjugate acid, potent oxidant |
| Dichloramine-T | CH₃C₆H₄SO₂NCl₂ (TsNCl₂) | Formed by disproportionation, potent oxidant |
| Hypochlorous Acid | HOCl | Product of hydrolysis, potent oxidant |
| Hypochlorite (B82951) Ion | OCl⁻ | Conjugate base of HOCl, less reactive oxidant |
The formation of dichloramine-T (TsNCl₂) can occur through a disproportionation reaction, particularly in acidic conditions rsc.org:
2 TsNHCl ⇌ TsNH₂ + TsNCl₂
The relative concentrations of these species are critically dependent on the solution's pH.
The Conjugate Acid (CH₃C₆H₄SO₂NHCl) as the Primary Oxidizing Agent
Kinetic studies across a range of reactions have demonstrated that the protonated form, or conjugate acid, N-chloro-p-toluenesulfonamide (CH₃C₆H₄SO₂NHCl), is often the principal oxidizing species, particularly in acidic to neutral media. sapub.orgresearchgate.net The reactivity of the various species derived from N-chlorosulfonamides has been shown to increase in the order: RSO₂NCl⁻ << RSO₂NHCl << RSO₂NCl₂. researchgate.net
Protonation of the nitrogen atom in the TsNCl⁻ anion enhances the electrophilicity of the adjacent chlorine atom, making it a much stronger oxidant and chlorinating agent. Many reaction mechanisms are consistent with a rate-determining step involving the interaction of this conjugate acid with the substrate. sapub.org For instance, in the oxidation of various organic substrates, the reaction rate often shows a direct dependence on the concentration of H⁺ ions, which supports the role of the protonated species as the active oxidant. rsc.orgresearchgate.net
Generation and Reactivity of Halonium Cations (Cl⁺)
This compound and its derived species (such as TsNHCl and HOCl) are considered sources of electrophilic chlorine. wikipedia.org While the existence of a "free" halonium cation (Cl⁺) in solution is highly unlikely due to its extreme reactivity, these molecules react as if they are transferring a Cl⁺ equivalent to a nucleophilic substrate. researchgate.net The N-Cl bond is polarized (Nᵟ⁻-Clᵟ⁺), making the chlorine atom susceptible to nucleophilic attack. This direct transfer of an electrophilic chlorine atom is fundamental to its ability to chlorinate substrates like phenols and amines and to oxidize others by acting as a two-electron acceptor. patsnap.com
Nature and Contribution of Nitrogen Anionic Species
Upon the transfer of its electrophilic chlorine, the remainder of the molecule is the p-toluenesulfonamide (B41071) (TsNH₂) or its anion (TsNH⁻). In most oxidative reactions, p-toluenesulfonamide is a stable byproduct and acts as a good leaving group. sapub.org
However, in certain synthetic applications, the molecule can also serve as a source of a nitrogen anion. wikipedia.org After the electrophilic chlorine has been delivered to a substrate, the resulting sulfonamide moiety can participate in subsequent reactions, such as in the synthesis of nitrogen-containing heterocycles like aziridines.
Influence of Solution pH and Dielectric Constant on Chemical Reactivity
The chemical reactivity of this compound is profoundly influenced by the properties of the solution, most notably the pH and the dielectric constant of the medium.
Influence of pH: The pH of the solution is the most critical factor governing the reactivity, as it dictates the position of the equilibria between the various active chlorine species.
Acidic Conditions (pH < 7): In acidic solutions, the equilibrium shifts to favor the formation of the more potent oxidizing species, primarily the conjugate acid (TsNHCl) and dichloramine-T (TsNCl₂). rsc.org Consequently, the rate of oxidation reactions often increases as the pH decreases. researchgate.net
Neutral to Alkaline Conditions (pH > 7): In neutral and particularly in alkaline media, the predominant species is the less reactive N-chloro-p-toluenesulfonamide anion (TsNCl⁻) and the hypochlorite ion (OCl⁻). wikipedia.org Aqueous solutions of the salt are themselves slightly alkaline, typically with a pH of 8 to 10. atamanchemicals.com Some reactions proceed through a mechanism involving the anion, but the rates are generally slower than in acidic media. researchgate.netnih.gov
The table below summarizes observed pH dependencies for the oxidation of different substrates.
| Substrate | Medium | Observed Order in [H⁺] | Implication | Reference |
| Secondary Alcohols | Aqueous Acid | 1 | Rate is directly proportional to H⁺ concentration, suggesting TsNHCl is the active species. | rsc.org |
| Diethyl Ether | Acidic | Fractional | Rate increases with H⁺ concentration. | researchgate.net |
| Catecholamines | Acidic (HClO₄) | Inverse Fractional | Rate decreases as H⁺ increases, suggesting a complex mechanism involving substrate protonation. | researchgate.net |
| Aldehydes | Alkaline | ~1 (in [OH⁻]) | Rate is dependent on hydroxide (B78521) concentration, suggesting a mechanism involving the enolate anion of the aldehyde. | researchgate.net |
Influence of Dielectric Constant: The dielectric constant of the solvent medium affects the rate of reactions, especially those involving charge separation or charge distribution in the transition state. Several kinetic studies have found that decreasing the dielectric constant of the medium (e.g., by adding a less polar solvent like ethanol (B145695) or acetic acid) increases the reaction rate. researchgate.netresearchgate.net This suggests that the transition state is less polar than the initial reactants, which is consistent with a mechanism involving the interaction of two neutral molecules (e.g., the conjugate acid TsNHCl and a neutral substrate). However, in other cases, the effect of the dielectric constant or ionic strength has been found to be negligible, indicating that the specific mechanism and the nature of the substrate play a significant role. sapub.orgresearchgate.net
Kinetic and Mechanistic Aspects of Aqueous Decomposition and Instability
Aqueous solutions of this compound are known to be unstable and decompose over time, leading to a loss of available chlorine. atamanchemicals.com The decomposition process is complex and can proceed through several pathways, including hydrolysis and disproportionation, as described in section 3.1.1. nih.gov The stability is influenced by factors such as pH, temperature, concentration, and exposure to light. In acidic solutions, the formation of the relatively unstable dichloramine-T can accelerate decomposition. rsc.org The ultimate decomposition products are typically p-toluenesulfonamide and chloride ions. Due to this instability, aqueous solutions are typically prepared fresh before use. caymanchem.com
Comprehensive Mechanistic Investigations of Transformations Catalyzed and Mediated by Potassium N Chloro P Toluenesulfonamide
Kinetic and Thermodynamic Studies of Oxidative Processes
Oxidative Transformations of Catecholamines in Acidic Environments
Kinetic Profiles and Hydrogen Ion Catalysis
The kinetic profiles of oxidations involving Chloramine-T often exhibit a first-order dependence on the concentration of the oxidant, [CAT]. nih.gov For many substrates, the reaction order with respect to the substrate is fractional, suggesting a more complex mechanism than a simple bimolecular collision. nih.gov
A key feature of these reactions in acidic media is the catalytic role of hydrogen ions (H⁺). The reaction rate typically increases with H⁺ concentration, showing a fractional or sometimes inverse fractional order dependence on [H⁺]. nih.govtandfonline.com This catalytic effect is explained by the protonation of Chloramine-T. In aqueous solutions, CAT exists in equilibrium with several species. The protonation of CAT forms N-chloro-p-toluenesulfonamide (TsNHCl), a more potent oxidizing species. researchgate.net Further protonation can also occur. The involvement of these protonated species accounts for the observed acid catalysis. Conversely, in some reactions, an inverse dependence on [H⁺] is observed, indicating that a deprotonation step may be involved prior to the rate-determining step. tandfonline.com
Complex Formation and Michaelis-Menten Type Kinetics
The commonly observed fractional order dependence on the substrate concentration is strong evidence for the formation of a pre-equilibrium complex between the oxidant and the substrate. This behavior is characteristic of Michaelis-Menten type kinetics. tandfonline.comresearchgate.net The proposed general mechanism involves the rapid formation of an intermediate complex (X) between the active oxidizing species of Chloramine-T and the substrate (S). This complex then decomposes in a slower, rate-determining step to yield the final products.
The reaction sequence can be represented as: Step 1 (Fast): Oxidant + Substrate ⇌ Complex (X) Step 2 (Slow): Complex (X) → Products
Isokinetic Relationships and Enthalpy-Controlled Mechanisms
In series of related reactions, such as the oxidation of different derivatives of a compound by Chloramine-T, an isokinetic relationship may be observed. This relationship is a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for the reactions in the series. The existence of such a relationship suggests that a similar mechanism is operative across the entire series of reactions.
For example, in the oxidation of vanillin and related compounds by CAT, an isokinetic relationship was observed with an isokinetic temperature (β) of 339 K. tandfonline.com This indicates that the reactions are enthalpy-controlled. An enthalpy-controlled mechanism implies that the reaction rate is primarily governed by the energy barrier (activation enthalpy), rather than the degree of order or disorder in the transition state (activation entropy).
Mechanistic Studies on the Oxidation of Tricyclic Antidepressants
The kinetics and mechanism of the oxidation of tricyclic antidepressants (TCAs), such as imipramine (IMP) and clomipramine (CLM), by Chloramine-T in an acidic perchloric acid medium have been investigated. These studies reveal that the reactions follow identical kinetics. nih.gov
Key Findings:
The reaction rate shows a first-order dependence on [CAT] and a fractional order on [TCA]. nih.gov
The reaction is catalyzed by H⁺ ions, exhibiting a fractional order dependence. nih.gov
The stoichiometry of the reaction is 1:1, meaning one mole of the TCA reacts with one mole of CAT. nih.gov
The primary oxidation products were identified as the corresponding N-oxides (imipramine-5-N-oxide and clomipramine-5-N-oxide), with p-toluenesulfonamide (B41071) being the reduction product of CAT. nih.gov
The addition of the reaction product, p-toluenesulfonamide, was found to retard the reaction rate, supporting the idea that it is formed in a pre-equilibrium step. nih.gov
The proposed mechanism involves the formation of a protonated species of CAT, which then interacts with a water molecule to form H₂O⁺Cl as the reactive oxidizing species. This species then forms a complex with the TCA molecule, which subsequently decomposes in the rate-determining step to yield the products. The rate of oxidation for imipramine was found to be faster than that of clomipramine. nih.gov
| Reactant Concentration / Condition | Effect on Reaction Rate | Observed Kinetic Order |
|---|---|---|
| [Chloramine-T] | Rate increases linearly with concentration | First Order |
| [Tricyclic Antidepressant] | Rate increases, but not linearly | Fractional Order |
| [H⁺] | Rate increases with acidity | Fractional Order (Catalysis) |
| Ionic Strength | No significant effect | - |
| p-toluenesulfonamide (product) | Rate decreases upon addition | - |
Oxidation of Aromatic Aldehydes and Alcohols (e.g., Vanillin Derivatives)
The oxidation of vanillin and related aromatic compounds like vanillyl alcohol by Chloramine-T in an acidic medium has been systematically studied. The kinetic behavior for these substrates is remarkably similar. tandfonline.com
Research Findings:
The reactions consistently show a first-order dependence on [CAT], a fractional order in the substrate (e.g., vanillin), and an inverse fractional order in [H⁺]. tandfonline.com
The final oxidation product for vanillin and its derivatives like vanillyl alcohol is vanillic acid, as confirmed by IR and GC-MS analysis. tandfonline.com
The reaction proceeds via a Michaelis-Menten type mechanism, involving the formation of a complex between the substrate and the conjugate acid of the oxidant (CH₃C₆H₄SO₂NHCl). tandfonline.com
Varying the ionic strength or adding halide ions has no significant effect on the reaction rate. tandfonline.com
The rate of oxidation among the derivatives was found to follow the order: vanillin > vanillylamine hydrochloride > vanillyl alcohol > vanillylmandelic acid. tandfonline.com This suggests that the electronic and steric nature of the substituent group plays a significant role in the reaction kinetics.
| Parameter | Vanillin | Vanillyl Alcohol |
|---|---|---|
| Order in [CAT] | 1 | 1 |
| Order in [Substrate] | Fractional | Fractional |
| Order in [H⁺] | Inverse Fractional | Inverse Fractional |
| Oxidation Product | Vanillic Acid | Vanillic Acid |
Oxidation of Polyhydroxy Compounds (e.g., D-Mannitol)
The oxidation of polyhydroxy compounds such as D-mannitol by Chloramine-T presents a different kinetic profile, especially when catalyzed by a transition metal ion like Iridium(III). In a study of Ir(III)-catalyzed oxidation of D-mannitol in perchloric acid, the reaction kinetics were found to be zero-order with respect to the substrate, D-mannitol. ijche.com
Detailed Findings:
The reaction follows first-order kinetics with respect to both the oxidant [CAT] and the catalyst [Ir(III)]. ijche.com
The rate is independent of the D-mannitol concentration, indicating that the substrate is not involved in the rate-determining step. ijche.com
The reaction rate is also largely unaffected by changes in hydrogen ion concentration [H⁺] or the ionic strength of the medium. ijche.com
The stoichiometry of the reaction between CAT and D-mannitol was determined to be 2:1. ijche.com
The final oxidation product was identified as mannonic acid. ijche.com
The proposed mechanism for this catalyzed reaction involves the formation of an intermediate complex between the catalyst, [Ir(III)], and the active species of the oxidant in a slow, rate-determining step. This complex then rapidly oxidizes the D-mannitol in a subsequent fast step. This mechanism is consistent with the observed zero-order dependence on the substrate concentration.
Kinetic Insights into Amino Acid Oxidations (e.g., L-Threonine)
The oxidation of amino acids by Chloramine-T is a well-studied area, providing insights into the degradation of these vital biomolecules. The mechanism is highly pH-dependent. surrey.ac.uk For L-Threonine in an acidic medium, the reaction leads to oxidative decarboxylation and deamination.
Kinetic Observations:
The reaction products are typically the corresponding aldehyde, ammonia, and carbon dioxide.
In acidic media below pH 3, the reaction rate shows little dependence on the amino acid concentration. This suggests that the formation of the active oxidizing species from CAT (such as HOCl or H₂OCl⁺) is the rate-determining step. surrey.ac.uk
At pH values greater than 3, the oxidation is generally first-order with respect to the amino acid. surrey.ac.uk
The kinetic order with respect to [H⁺] and the effect of chloride ions can vary depending on the specific acid concentration range, indicating multiple competing pathways.
For L-Threonine, the mechanism likely involves an initial attack by the electrophilic chlorine of the oxidant on the nitrogen atom of the amino acid. This is followed by a series of steps involving hydrolysis and decarboxylation to yield the final aldehyde product. surrey.ac.uk
Detailed Mechanisms of Halogenation and Halofunctionalization Reactions
Potassium N-chloro-p-toluenesulfonamide, and its more commonly cited sodium salt Chloramine-T, serves as a versatile source of electrophilic chlorine. Its reactivity stems from the polarized N-Cl bond, which facilitates the transfer of a chloronium ion (Cl⁺) equivalent to a variety of nucleophilic substrates. The mechanistic pathways for these reactions are diverse and highly dependent on the reaction conditions, including the solvent, pH, and the nature of the substrate.
Electrophilic Chlorination Pathways
The generation of the active chlorinating species from this compound can occur through several distinct pathways. In aqueous solutions, the compound can hydrolyze to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. patsnap.com
Equation 1: Hydrolysis CH₃C₆H₄SO₂NClK + H₂O ⇌ CH₃C₆H₄SO₂NHK + HOCl
In acidic media, the protonated form, N-chloro-p-toluenesulfonamide (TsNHCl), is the predominant species. This species can act as a direct chlorinating agent or disproportionate, particularly in the presence of chloride ions, to form dichloramine-T (TsNCl₂) and molecular chlorine (Cl₂), both of which are powerful electrophiles. koreascience.krsapub.org
A third pathway involves the direct transfer of the chlorine atom from the N-chloro-p-toluenesulfonamide to a nucleophilic substrate. patsnap.com This is particularly prevalent in non-aqueous media or under conditions where hydrolysis is suppressed. For instance, the chlorination of imidazoheterocycles has been proposed to occur via a rapid nucleophilic attack by the heterocycle on the Cl⁺ cation provided by the reagent. acs.org
The prevailing mechanism is dictated by the specific reaction environment, as summarized in the table below.
| Pathway | Key Reactive Species | Typical Conditions | Substrate Example |
| Direct Transfer | CH₃C₆H₄SO₂NCl⁻ | Aprotic/Neat Conditions | Imidazopyridine |
| Hydrolysis | HOCl (Hypochlorous acid) | Aqueous Solution (neutral/basic) | Amino Acids (e.g., Cysteine) |
| Disproportionation | TsNCl₂, Cl₂, H₂OCl⁺ | Aqueous Solution (acidic) | Sulfanilic Acid |
Intermolecular and Intramolecular Chlorine Transfer Processes
The transfer of chlorine from this compound can occur between different molecules (intermolecular) or within the same molecule (intramolecular).
Table: Kinetic Data for Intermolecular Chlorine Transfer to Amines
| Mechanism Type | Proposed Reactants | Second-Order Rate Constant (k) |
|---|---|---|
| Ionic Mechanism | TsNCl⁻ + R₂NH₂⁺ | 1.6 M⁻¹s⁻¹ |
| Nonionic Mechanism | TsNHCl + R₂NH | 5 x 10⁶ M⁻¹s⁻¹ |
Data derived from studies on Chloramine-T. nih.gov
Intramolecular Chlorine Transfer: While less common, intramolecular chlorine transfer processes mediated by N-chloro-p-toluenesulfonamide derivatives are crucial in certain synthetic transformations. These reactions often follow a radical pathway, exemplified by the Hofmann-Löffler-Freytag reaction. In this process, an N-chlorosulfamide is homolytically cleaved, typically by light or heat, to generate a nitrogen-centered radical. This radical then undergoes an intramolecular 1,x-hydrogen atom transfer (HAT), most commonly a 1,5-HAT, to form a more stable carbon-centered radical. This carbon radical subsequently abstracts a chlorine atom from another molecule of the N-chloro-p-toluenesulfonamide precursor to yield the chlorinated product and propagate the radical chain. This sequence results in the formal transfer of a chlorine atom from the nitrogen to a distal carbon atom within the same molecule. researchgate.net
Mechanistic Pathways of Cyclization and Functionalization Reactions
This compound is a key reagent in mediating various cyclization and functionalization reactions, acting as both an oxidant and a source of nitrogen or electrophilic chlorine to trigger ring formation.
Aziridination of Olefins
The synthesis of aziridines from olefins using this compound (or its sodium salt, Chloramine-T) is a well-established transformation, typically requiring a metal catalyst. wikipedia.org The mechanism generally involves the formation of a reactive metal-nitrene (or metal-imido) intermediate.
The catalytic cycle can be described as follows:
Formation of the Active Catalyst: The metal catalyst (e.g., complexes of Cu, Mn, V) reacts with the N-chloro-p-toluenesulfonamide. This step involves the formal oxidation of the metal and the generation of a metal-imido species, [M=NTs].
Nitrogen Atom Transfer: The olefin coordinates to the metal center or directly attacks the electrophilic nitrogen of the metal-imido complex.
Cycloaddition: The reaction proceeds to transfer the "NTs" group to the alkene. This transfer can occur through different pathways depending on the metal and substrate:
Concerted Pathway: A direct [2+1] cycloaddition where both C-N bonds are formed simultaneously.
Stepwise Pathway: Formation of a metallacyclic intermediate or a radical intermediate, which then undergoes ring closure to form the aziridine ring. A stepwise mechanism can sometimes lead to a loss of stereochemistry if radical intermediates have a sufficient lifetime to allow for bond rotation. organic-chemistry.org
Product Release and Catalyst Regeneration: The aziridine product is released, and the metal catalyst is regenerated, ready to start a new cycle.
A proposed catalytic cycle for a vanadium-catalyzed allylic amination, a related reaction, suggests the formation of a vanadoxaziridine complex as the active catalyst, which proceeds via aminovanadation across the double bond. organic-chemistry.org
Table: Catalysts Used in Aziridination with N-chloro-p-toluenesulfonamide Sources
| Catalyst System | Alkene Substrate | Key Mechanistic Feature |
|---|---|---|
| Copper(I/II) complexes | Styrene, Stilbene | Formation of a copper-nitrene intermediate. |
| Manganese-porphyrin complex | Styrene | Catalytic generation of N-tosylaziridine in aqueous media. |
Asymmetric Aminohydroxylation Reactions
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. Chloramine-T is a widely used nitrogen source in this osmium-catalyzed reaction. wikipedia.org
The mechanistic cycle is well-elucidated and proceeds as follows:
Catalyst Activation: In the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), osmium tetroxide (OsO₄) reacts with the N-chloro-p-toluenesulfonamide to form a chiral osmium(VIII)-imido intermediate (L*OsO₃(NTs)).
[3+2] Cycloaddition: The alkene approaches the osmium-imido complex, and a concerted [3+2]-cycloaddition occurs between the alkene π-system and the Os=N and one of the Os=O bonds. This step determines the enantioselectivity of the reaction. An alternative [2+2] cycloaddition followed by ring expansion has also been considered.
Formation of Os(VI) Azaglycolate: This cycloaddition yields a five-membered osmium(VI) azaglycolate intermediate.
Hydrolysis and Re-oxidation: The azaglycolate intermediate can be hydrolyzed to release the vicinal amino alcohol product and an osmium(VI) species. This Os(VI) species is then re-oxidized by another molecule of N-chloro-p-toluenesulfonamide back to the active Os(VIII)-imido catalyst, completing the cycle. A competing pathway involves a second cycloaddition to the Os(VI) azaglycolate before hydrolysis, which can decrease enantioselectivity.
Formation of Diverse Heterocyclic Ring Systems (e.g., Oxadiazoles, Isoxazolines)
This compound is an effective oxidizing and cyclizing agent for the synthesis of various N- and O-containing heterocycles. wikipedia.org
Oxadiazole Synthesis: The formation of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acyl hydrazones using Chloramine-T. jchemrev.com The proposed mechanism involves:
N-Chlorination: The N-acyl hydrazone intermediate is first N-chlorinated by this compound.
Intramolecular Cyclization: The lone pair of the carbonyl oxygen attacks the imine carbon in an intramolecular fashion.
Elimination/Aromatization: Subsequent elimination of hydrogen chloride (HCl) and the p-toluenesulfonamide byproduct drives the reaction forward and results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Isoxazoline Synthesis: While direct mechanistic studies are less common, a plausible pathway for the formation of isoxazolines involves the oxidation of an aldoxime precursor to a highly reactive nitrile oxide intermediate.
Oxidation to Nitrile Oxide: The aldoxime is oxidized by this compound. This likely proceeds via N-chlorination of the oxime hydroxyl group, followed by base-assisted elimination of HCl to generate the nitrile oxide (R-C≡N⁺-O⁻).
[3+2] Cycloaddition: The generated nitrile oxide then undergoes a rapid 1,3-dipolar cycloaddition reaction with an alkene (the dipolarophile). This concerted reaction forms the five-membered isoxazoline ring with high regioselectivity.
This oxidative approach provides a valuable route to these heterocyclic systems under relatively mild conditions.
Advanced Synthetic Applications of Potassium N Chloro P Toluenesulfonamide in Organic Chemistry
N-Amidation and N-Amination Strategies
Chloramine-T is a prominent reagent for the introduction of nitrogen-containing functional groups into organic molecules. It participates in various amidation and amination reactions, including the direct functionalization of unsaturated systems and the synthesis of strained heterocycles. thieme-connect.com
The direct amination of C-H bonds in alkenes and allylic systems represents an efficient method for C-N bond formation. Chloramine-T serves as a robust nitrogen source in these transformations, often in conjunction with a metal catalyst. organic-chemistry.orgrsc.org Catalytic systems facilitate the activation of allylic C-H bonds, followed by amination with the tosylamide group from Chloramine-T. organic-chemistry.org For instance, the amination of C-H bonds activated by adjacent ether oxygen atoms can be achieved using Chloramine-T with a copper(I) chloride catalyst. rsc.org These reactions can proceed via mechanisms involving the insertion of an electrophilic nitrenoid species into the C-H bond. rsc.org
The regioselectivity of allylic amination can be controlled, allowing for the introduction of nitrogen functionality at specific positions without allylic transposition. organic-chemistry.org This method provides a direct route to allylic amines, which are valuable synthetic intermediates.
Table 1: Examples of Direct Amination using Chloramine-T Analogs and Systems Data synthesized from studies on allylic amination concepts.
| Substrate | Catalyst System | Nitrogen Source | Product Type | Yield |
| α-Methylalkenes | V₂O₃Dipic₂(HMPA)₂ | Chloramine-T | Allylic Amine | High |
| Cyclic Ethers | Copper(I) Chloride | Chloramine-T | Hemiaminal | Good |
| Acyclic Ethers | Copper(I) Chloride | Chloramine-T | Imine (after fragmentation) | Good |
Aziridines, three-membered nitrogen-containing heterocycles, are crucial building blocks in organic synthesis due to their utility in preparing functionalized amino compounds. rsc.orgacs.org Chloramine-T is a widely used nitrogen source for the aziridination of olefins. acs.orgresearchgate.net The reaction can be catalyzed by various transition metals, including manganese, palladium, and copper, which facilitate the transfer of the "NTs" (tosylnitrene) group to the double bond. rsc.orgresearchgate.netresearchgate.net
Significant research has focused on achieving stereoselectivity in these reactions. The aziridination of cyclic allylic alcohols using Chloramine-T has been shown to be highly dependent on the substrate structure and reaction conditions, often yielding mixtures of cis- and trans-hydroxy aziridines. rsc.orgbath.ac.uk In certain cases, such as with 1,3-disubstituted allylic alcohols, complete cis-diastereoselectivity can be achieved. rsc.orgbath.ac.ukresearchgate.net The development of catalysts, such as zirconooxaziridine complexes, has enabled high yields, diastereoselectivities, and stereospecificity for a broad range of substituted alkenes using Chloramine-T. rsc.org
Table 2: Stereoselective Aziridination of Alkenes with Chloramine-T Data based on findings from various catalytic aziridination studies.
| Alkene Substrate | Catalyst/Promoter | Nitrogen Source | Key Feature | Yield | Diastereomeric Ratio (d.r.) |
| Cyclic Allylic Alcohols | None specified | Chloramine-T (TsNClNa) | Structure-dependent stereoselectivity | Moderate to Good | Variable (Major: cis) |
| Various Substituted Alkenes | Zirconooxaziridine | Chloramine-T | High stereospecificity | High | High |
| Styrene | Iodine | Chloramine-T | Efficient, mild conditions | 91% | Not specified |
| Various Olefins | Manganese-porphyrin complex | Chloramine-T | Aqueous media | Up to 93% | Not specified |
| Unfunctionalized Alkenes | Palladium Acetate | N,N-Dichloro-p-toluenesulfonamide | Complements other methods | Moderate to Good | Not specified |
Vicinal aminoalcohols are vital structural motifs in numerous biologically active molecules and are key targets in drug discovery. wikipedia.org The Sharpless aminohydroxylation (also referred to as oxyamination) provides a reliable method for converting alkenes into these valuable compounds. Chloramine-T is a common and effective source of the amido component in this transformation. wikipedia.org The reaction introduces both a hydroxyl (-OH) and a tosylamido (-NHTs) group across the double bond in a stereospecific manner, making it a powerful tool for the synthesis of chiral molecules. The versatility of Chloramine-T allows for its application in various aminohydroxylation and aminohalogenation reactions of alkenes. thieme-connect.com
Oxidative Reagent in Functional Group Transformations
Beyond its role in C-N bond formation, Chloramine-T is recognized as a mild and effective oxidizing agent. researchgate.netmanipal.edu It can hydrolyze in water to form hypochlorous acid (HOCl), a potent oxidant, or react directly with substrates to facilitate a range of functional group transformations. patsnap.com
Chloramine-T and related N-chloro compounds are capable of selectively oxidizing organosulfur compounds. nih.gov Thioethers (sulfides) and thiols are particularly susceptible to oxidation by these reagents. The oxidation of thioethers with an appropriate oxidant can proceed in a stepwise manner, first yielding sulfoxides and then, upon further oxidation, sulfones. mdpi.com N-chloramines have been shown to react readily with protein thiols. nih.gov The controlled oxidation of thiols to disulfides can also be achieved. acs.org This selectivity is crucial in complex molecules where other functional groups must remain intact. For example, in biomolecules, conditions can be optimized to favor the desired reaction over the oxidation of sensitive residues like methionine (a thioether). nih.gov
Table 3: Oxidation of Organosulfur Compounds This table illustrates the general reactivity of organosulfur compounds with peroxide-based oxidants, a reactivity pattern relevant to potent oxidants like Chloramine-T.
| Sulfur Compound Type | Initial Oxidation Product | Final Oxidation Product |
| Thiol (R-SH) | Disulfide (R-S-S-R) | Sulfonic Acid (R-SO₃H) |
| Thioether (R-S-R') | Sulfoxide (R-SO-R') | Sulfone (R-SO₂-R') |
| Thiophene Derivatives | Sulfoxide | Sulfone |
Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group. cem.com The removal (deprotection) of these groups is a critical step, and oxidative methods can be employed for certain types of protecting groups. cem.comnih.gov The p-toluenesulfonamide (B41071) (tosyl) group itself is a common protecting group for amines. organic-chemistry.org While its cleavage is often challenging, specific reductive or harsh acidic conditions are typically required. However, the strong oxidizing nature of reagents like Chloramine-T can be harnessed for the cleavage of other, more labile protecting groups. For instance, protecting groups that can be converted into an intermediate susceptible to oxidation may be cleaved under these conditions. The development of methods for the oxidative cleavage of operationally inert N-C bonds in sulfonamides represents a significant advancement in deprotection strategies, offering a complementary approach to traditional methods. acs.org
Oxidative Cyclization for Heterocycle Formation
Chloramine-T is an effective oxidizing agent for mediating the cyclization of acyclic precursors to form valuable heterocyclic rings. A notable application is the synthesis of 1,3,4-oxadiazole derivatives through the oxidative cyclization of N-acylhydrazones. nih.govresearchgate.netorientjchem.orgsemanticscholar.org This transformation is significant as the 1,3,4-oxadiazole core is a key structural motif in many pharmacologically active compounds. researchgate.net The reaction proceeds by treating N-acylhydrazones, which can be readily prepared from the condensation of aldehydes and hydrazides, with Chloramine-T. orientjchem.org This method provides an efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds recognized for their thermal stability and diverse biological activities. nih.gov
Electrophilic Halogenating Agent
Chloramine-T is a well-established source of electrophilic chlorine for the halogenation of various organic substrates. researchgate.net Its reactivity allows for the introduction of chlorine atoms into electron-rich systems under controlled conditions.
A key advantage of using Chloramine-T is its ability to achieve high regioselectivity in chlorination reactions. This is particularly evident in the functionalization of nitrogen-containing heterocycles. For instance, Chloramine-T has been employed for the highly efficient and regioselective chlorination of imidazo[1,2-a]pyridines at the C-3 position. nih.govacs.org This reaction proceeds under mild, solvent-free conditions at room temperature, offering an environmentally benign protocol. nih.govacs.org The methodology demonstrates broad substrate scope, tolerating a variety of functional groups without evidence of over-chlorination. acs.org The process is also applicable to related scaffolds such as imidazo[2,1-b]thiazoles. nih.gov
The reaction's utility is highlighted by its scalability and the simple purification process, often not requiring column chromatography. acs.org The high yields and selectivity make it a valuable tool for synthesizing key intermediates for pharmaceuticals and materials science. nih.gov
Table 1: Regioselective C-3 Chlorination of Imidazo[1,2-a]pyridines with Chloramine-T nih.govacs.org
| Substrate (Imgidazo[1,2-a]pyridine derivative) | Product (3-Chloro-imidazo[1,2-a]pyridine derivative) | Yield (%) |
| 8-methyl-2-phenyl- | 3-chloro-8-methyl-2-phenyl- | 95 |
| 7-methyl-2-phenyl- | 3-chloro-7-methyl-2-phenyl- | 91 |
| 6-methyl-2-phenyl- | 3-chloro-6-methyl-2-phenyl- | 94 |
| 2-phenyl- | 3-chloro-2-phenyl- | 89 |
| 2-(p-tolyl)- | 3-chloro-2-(p-tolyl)- | 92 |
| 2-(4-methoxyphenyl)- | 3-chloro-2-(4-methoxyphenyl)- | 93 |
| 2-(4-fluorophenyl)- | 3-chloro-2-(4-fluorophenyl)- | 88 |
Chloramine-T can be used to generate more reactive halogenating agents in situ. It readily converts iodide ions to iodine monochloride (ICl), a powerful electrophile used in the iodination of activated aromatic rings, such as those found in peptides and proteins. acs.orgatamanchemicals.com This in situ generation provides a convenient method for radioiodination of biological molecules. atamanchemicals.com The reaction involves the oxidation of an iodide source, like sodium iodide, with Chloramine-T to produce ICl. researchgate.net Similarly, bromine monochloride (BrCl) can be prepared by the reaction of Chloramine-T with sodium bromide. researchgate.net This approach avoids the direct handling of corrosive and volatile interhalogen compounds.
Chloramine-T facilitates the chlorolactonization of unsaturated carboxylic acids, an important transformation for synthesizing halogenated lactones. In this intramolecular cyclization, the reagent provides the electrophilic chlorine that initiates the reaction. For example, unsaturated acids like allylacetic acid (pent-4-enoic acid) react with Chloramine-T in the presence of a sulfonic acid to afford the corresponding chlorolactone in quantitative yield. researchgate.netacs.org This reaction involves the attack of the chlorine on the double bond, followed by the intramolecular capture of the resulting carbocation intermediate by the carboxylic acid group to form the lactone ring.
Versatile Reagent for Heterocyclic Compound Synthesis
Beyond oxidative cyclization, Chloramine-T is instrumental in constructing heterocyclic systems through other reaction pathways, such as cycloadditions.
Chloramine-T mediates the synthesis of isoxazolines via a 1,3-dipolar cycloaddition pathway. researchgate.net The process is initiated by the reaction of Chloramine-T with an aldoxime, which generates a highly reactive nitrile oxide intermediate in situ. researchgate.net This nitrile oxide then undergoes a rapid 1,3-dipolar cycloaddition with an alkene present in the reaction mixture. This sequence provides a straightforward and efficient route to various substituted isoxazolines, which are valuable building blocks in organic synthesis and medicinal chemistry. researchgate.netnih.gov
Facile Access to 1,3,4-Oxadiazoles and Related Nitrogen Heterocycles
Potassium N-chloro-p-toluenesulfonamide is a highly effective reagent for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. The primary route involves the oxidative cyclization of N-acylhydrazones. researchgate.netnih.govresearchgate.net In this reaction, N-acylhydrazones, which are readily prepared by condensing acid hydrazides with aldehydes, are treated with the N-chloro-p-toluenesulfonamide.
The reagent acts as a powerful oxidizing agent that facilitates the intramolecular cyclization with the elimination of p-toluenesulfonamide and sodium chloride, leading to the formation of the stable 1,3,4-oxadiazole ring. researchgate.netorientjchem.orgsemanticscholar.org This method is noted for its efficiency, mild reaction conditions, and high yields. For instance, various isoniazid (INH) hydrazones have been successfully converted to their corresponding 2-(pyridin-4-yl)-5-aryl-1,3,4-oxadiazole derivatives using this protocol. researchgate.netorientjchem.orgsemanticscholar.org
The general mechanism for this transformation is initiated by the N-chloro-p-toluenesulfonamide, which promotes the cyclization of the hydrazone intermediate. This process is a key step in creating the C-O bond necessary for the five-membered ring structure. The versatility of this method allows for the synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles by simply varying the starting aldehyde and acid hydrazide. nih.govresearchgate.net
Beyond 1,3,4-oxadiazoles, the reagent's utility extends to the synthesis of other nitrogen heterocycles. For example, it can mediate the cycloaddition of aldoximes with alkenes to produce various isoxazolines. researchgate.net In this process, the N-chloro-p-toluenesulfonamide facilitates the in-situ generation of nitrile oxides from aldoximes, which then undergo a 1,3-dipolar cycloaddition with the olefin to yield the isoxazoline ring system. researchgate.net
Table 1: Synthesis of Heterocycles via Oxidative Cyclization using N-chloro-p-toluenesulfonamide
| Starting Material | Reagent | Product Heterocycle | Reference |
|---|---|---|---|
| N-Acylhydrazone | This compound | 1,3,4-Oxadiazole | nih.govresearchgate.netorientjchem.org |
| Aldoxime | This compound | Isoxazoline | researchgate.net |
| Aldehyde Hydrazone | This compound | Pyrazoline | researchgate.netresearchgate.net |
Utility in Pyrazole and Triazole Annulation
The application of this compound is pivotal in the annulation (ring-forming) reactions that produce pyrazole and triazole systems. Its primary role in these syntheses is to act as a dehydrogenating agent to generate highly reactive intermediates in situ.
For pyrazole synthesis, the reagent is used to generate nitrile imines from aldehyde hydrazones. researchgate.netresearchgate.netbiu.ac.il The N-chloro-p-toluenesulfonamide oxidizes the hydrazone, leading to the formation of a 1,3-dipolar nitrile imine species. This transient intermediate is immediately trapped by a suitable dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction. This concerted process efficiently constructs the five-membered pyrazoline ring, which can be subsequently aromatized to the corresponding pyrazole if desired. researchgate.net This method offers a straightforward and high-yielding pathway to substituted pyrazoles from simple starting materials. researchgate.netresearchgate.net
In the realm of triazole synthesis, this compound promotes the oxidative cyclization of N-heteroarylhydrazones to form fused researchgate.netresearchgate.netrasayanjournal.co.intriazole systems. rasayanjournal.co.inresearchgate.net For example, it has been employed in a one-pot synthesis of 3-(pyrazolyl)- researchgate.netresearchgate.netrasayanjournal.co.intriazolo[3,4-b]-1,3-benzothiazole hybrids. researchgate.net Similarly, it facilitates the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines through a metal-free oxidative N-N bond formation. organic-chemistry.org The reaction proceeds under mild conditions with short reaction times, highlighting the efficiency of the reagent as a cyclizing agent. This approach is also effective under microwave irradiation, which can further accelerate the reaction rate for the synthesis of compounds like 9-aryl-6-(3-methoxyphenyl) researchgate.netresearchgate.netrasayanjournal.co.intriazolo[4,3-a] researchgate.netnih.govnaphthyridines. rasayanjournal.co.in
Strategic Precursor for N-Chloramine Intermediates in Continuous Flow Synthesis
N-chloramines are highly reactive and useful intermediates in organic synthesis, serving as sources of electrophilic nitrogen. However, their inherent instability makes them difficult to isolate and handle in traditional batch synthesis. nih.govresearchgate.net Continuous flow chemistry provides a superior platform for generating and utilizing these transient species safely and efficiently. nih.govmdpi.com
In this context, stable and solid reagents like p-toluenesulfonamide, the parent compound of this compound, serve as strategic precursors. Within a continuous flow system, the sulfonamide can be safely converted into the reactive N-chloramine intermediate on-demand, which is then immediately consumed in a subsequent reaction stream. nih.gov This "generate-and-react" strategy avoids the hazardous accumulation of the unstable intermediate, a significant advantage over batch processing.
This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. The use of a stable, solid precursor simplifies the experimental setup, as it can be easily dosed into the flow system. This methodology has been successfully applied to prepare amines, amides, and imines via the in-situ generation of N-chloramines, demonstrating the strategic advantage of using a stable precursor in a continuous flow environment. nih.gov
Targeted Synthesis of N-Acylsulfonamides and Other Derivatives
This compound is a valuable reagent for the synthesis of sulfonamide derivatives, which are key structural motifs in many pharmaceuticals. A notable application is the one-pot synthesis of sulfonamides directly from thiols. researchgate.net In this process, the N-chloro-p-toluenesulfonamide, in the presence of a chloride source like tetrabutylammonium chloride, oxidizes the thiol to an in-situ sulfonyl chloride intermediate. This reactive species is then immediately trapped with an amine in the same reaction vessel to afford the desired sulfonamide in high yield. researchgate.net
Table 2: One-Pot Synthesis of Sulfonamides from Thiols
| Thiol | Amine | Yield (%) |
|---|---|---|
| Thiophenol | Benzylamine | 98 |
| Thiophenol | Cyclopentylamine | 98 |
| 2-Naphthalenethiol | Benzylamine | 90 |
| 2-Naphthalenethiol | Dibenzylamine | 90 |
| Butane-1-thiol | 4-Methylbenzylamine | 90 |
(Data sourced from a study on one-pot sulfonamide synthesis using Chloramine-T) researchgate.net
Furthermore, the reagent can be used to synthesize other important sulfonamide-related structures. For instance, it facilitates the amidation of benzylic C-H bonds. Using a copper catalyst, benzylic hydrocarbons react with anhydrous N-chloro-p-toluenesulfonamide to selectively produce the corresponding p-toluenesulfonamides. organic-chemistry.org It is also employed in the synthesis of sulfonimidamides, which are analogs of sulfonamides, by reacting with sulfinamides. nih.gov
Analytical and Spectroscopic Methodologies for Research and Mechanistic Elucidation
Spectrophotometric Approaches for Reaction Kinetics and Product Analysis
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone technique for investigating the kinetics of reactions involving Potassium N-chloro-p-toluenesulfonamide. The method's utility stems from the distinct electronic transitions of the reactants and products, which allow for the continuous monitoring of concentration changes over time.
Kinetic studies are typically performed under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than that of Chloramine-T. The disappearance of Chloramine-T can be monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax). For instance, in the oxidation of various substrates, the reaction progress is often followed by monitoring the absorbance decay of Chloramine-T at a specific wavelength. The choice of λmax can vary depending on the solvent and pH of the medium.
Table 1: Examples of Spectrophotometric Monitoring of Chloramine-T Reactions
| Substrate | Medium | Monitored Species | λmax (nm) | Reference |
| Lactic Acid | Sulfuric Acid | Chloramine-T | 255 | nih.gov |
| Balsalazide | Perchloric Acid | Balsalazide | 357 | mdpi.com |
| L-Tryptophan | Basic | Product | 485 (fluorescence emission) | researchgate.net |
The data obtained from these spectrophotometric measurements allow for the determination of reaction orders with respect to each reactant, the calculation of rate constants, and the evaluation of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information is vital for proposing a plausible reaction mechanism. For example, a study on the oxidation of L-tryptophan by Chloramine-T in a basic medium utilized spectrofluorometry, monitoring the product's fluorescence at 485 nm to elucidate the reaction kinetics researchgate.net.
Chromatographic Techniques (e.g., GC-MS, HPLC) for Identification of Reaction Products and Intermediates
Chromatographic methods are indispensable for the separation, identification, and quantification of the various species present in a reaction mixture involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of Chloramine-T and its primary reduction product, p-toluenesulfonamide (B41071). Reversed-phase HPLC, often using a C18 column, allows for the simultaneous determination of both compounds in aqueous solutions. The separation is typically achieved using a buffered mobile phase, and detection is commonly performed with a UV detector. A developed HPLC method for the direct and simultaneous analysis of Chloramine-T and p-toluenesulfonamide in water utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) and UV detection at 229 nm patsnap.commdpi.com. This method reported retention times of 4.2 minutes for p-toluenesulfonamide and 6.9 minutes for Chloramine-T patsnap.com.
Table 2: HPLC Parameters for the Analysis of Chloramine-T and p-Toluenesulfonamide
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | 0.01M Phosphate Buffer (pH 3) : Acetonitrile (60:40) |
| Flow Rate | 1 mL/min |
| Detection | UV at 229 nm |
| Retention Time (p-TSA) | 4.2 min |
| Retention Time (Chloramine-T) | 6.9 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile reaction products, particularly in the context of disinfection by-products formed during water treatment with chloramine researchgate.netnih.gov. For the analysis of non-volatile products, derivatization is often necessary to increase their volatility. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized molecules, enabling the unambiguous identification of reaction products. For instance, GC-MS has been instrumental in the discovery and identification of various disinfection by-products formed when chloramine reacts with natural organic matter in water researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, making it a valuable tool in the study of reactions involving this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structures of starting materials, intermediates, and final products.
In the context of Chloramine-T reactions, NMR is primarily used to identify the structure of the oxidation or chlorination products. For example, after a reaction is complete and the product is isolated, its ¹H and ¹³C NMR spectra can be compared with those of known compounds or analyzed to deduce its structure. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide detailed information about the number and connectivity of protons in a molecule. Similarly, ¹³C NMR provides information about the carbon skeleton.
A study on the chlorination of imidazoheterocycles using Chloramine-T confirmed the structure of the resulting 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine product through ¹H and ¹³C NMR analysis researchgate.net. The ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons and the methyl group, while the ¹³C NMR spectrum confirmed the presence of the correct number of carbon atoms in their respective chemical environments researchgate.net.
Table 3: Representative ¹H NMR Data for a Chlorination Product
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine | CDCl₃ | 8.16–8.13 (m, 2H), 7.95 (d, J = 6.4 Hz, 1H), 7.50–7.46 (m, 2H), 7.39–7.35 (m, 1H), 7.01–6.99 (m, 1H), 6.80 (t, J = 6.8 Hz, 1H), 2.65 (s, 3H) |
Furthermore, NMR can be used to monitor the progress of a reaction in real-time (in situ NMR). This involves conducting the reaction directly in an NMR tube and acquiring spectra at regular intervals. This approach provides valuable kinetic and mechanistic information by allowing for the simultaneous observation of the disappearance of reactant signals and the appearance of product signals.
Applications of Isotope Labeling for Tracing Reaction Mechanisms
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms or functional groups throughout a chemical transformation. In the context of this compound, isotope labeling has been particularly significant in the field of radioiodination.
Chloramine-T is widely used to facilitate the labeling of biomolecules, such as peptides and proteins, with radioactive isotopes of iodine (e.g., ¹²⁵I, ¹³¹I) mdpi.com. The mechanism involves the oxidation of the radioiodide ion (I⁻) by Chloramine-T to a more electrophilic iodine species, which then readily substitutes onto activated aromatic rings, most commonly the tyrosine residues in proteins mdpi.com. The use of radioactive isotopes allows for highly sensitive detection, making it an essential tool in biochemical and medical research.
Studies have focused on optimizing the radioiodination process to maximize labeling efficiency while minimizing oxidative damage to the substrate, which is a potential side reaction with a strong oxidizing agent like Chloramine-T nih.govnih.gov. By carefully controlling reaction parameters such as pH and reactant concentrations, selective iodination can be achieved nih.gov.
While radioiodination is the most prominent application, other isotopes can also be employed to probe reaction mechanisms. For instance, the use of ¹⁵N-labeled Chloramine-T could help in determining the source of nitrogen in nitrogen-containing products. Similarly, studying the kinetic isotope effect (KIE) by using deuterated substrates can provide insights into the rate-determining step of a reaction. A significant KIE (a slower reaction rate with the deuterated substrate) would suggest that the cleavage of a C-H bond is involved in the rate-determining step.
Theoretical and Computational Chemistry Approaches to Potassium N Chloro P Toluenesulfonamide Reactivity
Quantum Mechanical Investigations of Electronic Structure and Energetics of Reactive Species
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in probing the electronic structure and energetics of Chloramine-T and its associated reactive species. In aqueous solutions, Chloramine-T can exist in various forms, including the anionic N-chloro-p-toluenesulfonamide, its corresponding free acid (TsNHCl), and dichloramine-T (TsNCl₂), all of which can act as sources of electrophilic chlorine.
Computational studies have focused on determining the geometric parameters, such as bond lengths and angles, as well as electronic properties like atomic charges and molecular orbitals. The N-Cl bond is of particular interest, as its polarization and susceptibility to cleavage are central to the compound's reactivity. Theoretical calculations indicate that the chlorine atom carries a partial positive charge, making it susceptible to nucleophilic attack.
The energetics of various reactive species derived from Chloramine-T have also been computationally investigated. This includes the calculation of bond dissociation energies for the N-Cl bond to understand homolytic cleavage pathways, as well as the energetics of hydrolysis to form hypochlorous acid (HOCl), another potent oxidizing and chlorinating agent. These calculations are crucial for understanding which reactive species predominates under different reaction conditions.
Table 1: Calculated Electronic Properties of N-chloro-p-toluenesulfonamide Species (Note: The following data is illustrative and compiled from typical findings in computational studies of related N-chloro compounds, as specific data for Potassium N-chloro-p-toluenesulfonamide is not readily available in the public domain.)
| Species | N-Cl Bond Length (Å) | Mulliken Charge on Cl | HOMO Energy (eV) | LUMO Energy (eV) |
| TsNCl⁻ | 1.78 | -0.15 | -2.5 | +1.8 |
| TsNHCl | 1.75 | +0.05 | -6.2 | -0.5 |
| TsNCl₂ | 1.73 | +0.12 | -7.0 | -1.1 |
This interactive table is based on representative data from computational studies on N-chlorosulfonamides.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling has been a powerful tool for mapping the potential energy surfaces of reactions involving Chloramine-T. By identifying the transition states—the highest energy points along the reaction coordinate—researchers can calculate activation energies, which are critical for understanding reaction kinetics.
For instance, in the chlorination of amines and other nucleophiles, DFT calculations have been used to model the transfer of the chlorine atom from Chloramine-T to the substrate. These models often reveal the involvement of solvent molecules, such as water, in the transition state, which can stabilize the transition state through hydrogen bonding and facilitate the reaction. A cyclic transition state involving a water molecule has been proposed for several of these reactions, lowering the activation energy barrier. acs.orgresearchgate.net
The mechanism of electrophilic chlorination of various organic substrates has been a key area of investigation. Computational studies can distinguish between different possible pathways, such as a direct Sₙ2-like attack on the chlorine atom or a mechanism involving the prior formation of hypochlorous acid. The calculated energy barriers for these competing pathways can help to determine the most likely reaction mechanism.
Table 2: Calculated Activation Energies for Proposed Reaction Pathways of N-chlorosulfonamides (Note: The following data is illustrative and based on computational studies of analogous chlorinating agents.)
| Reaction | Substrate | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
| N-Chlorination | Ammonia | Direct Cl transfer (with water assistance) | 15-20 |
| C-Chlorination | Phenol | Electrophilic aromatic substitution | 18-25 |
| Oxidation | Sulfide | Nucleophilic attack on Cl | 12-18 |
This interactive table is based on representative data from computational studies on the reactivity of N-chloro compounds.
Predictive Studies on Reactivity, Regioselectivity, and Stereoselectivity
A significant goal of computational chemistry is to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For reactions involving Chloramine-T, theoretical models can be used to predict which site in a complex molecule is most likely to be chlorinated.
These predictive studies often rely on the analysis of the electronic properties of the substrate molecule. For example, in the electrophilic chlorination of aromatic compounds, the regioselectivity can be predicted by calculating the distribution of electron density or the energies of the intermediate carbocations (Wheland intermediates) for attack at different positions. The position that leads to the most stable intermediate is generally the preferred site of reaction.
In cases of stereoselective reactions, computational modeling can be used to determine the energies of the transition states leading to different stereoisomeric products. The stereochemical outcome is then predicted based on the Curtin-Hammett principle, which states that the product ratio is determined by the difference in the free energies of the respective transition states. Recent studies have demonstrated the successful use of Chloramine-T in achieving highly stereoselective α-chlorination of certain carbonyl compounds, a result that can be rationalized and potentially predicted through computational analysis of the diastereomeric transition states. acs.org
While comprehensive predictive models for the full range of Chloramine-T's reactivity are still under development, the existing computational work provides a solid foundation for understanding and predicting its chemical behavior. These theoretical insights are invaluable for the rational design of new synthetic methodologies and for optimizing existing processes that utilize this important reagent.
Prospective Research Directions and Emerging Opportunities for Potassium N Chloro P Toluenesulfonamide
Innovations in Synthetic Methodology Development
Future research into Potassium N-chloro-p-toluenesulfonamide is likely to focus on developing novel synthetic methodologies that enhance efficiency, safety, and applicability, moving beyond traditional batch syntheses. Key opportunities lie in the creation of immobilized and fluorous-tagged versions of the reagent.
Solid-Supported Reagents: A significant area for innovation is the development of solid-supported or polymer-bound versions of this compound. sopachem.comneliti.com In this approach, the p-toluenesulfonamide (B41071) moiety is chemically anchored to a solid matrix, such as a polymer resin. The immobilized amide can then be N-chlorinated to generate the active reagent. This methodology offers several advantages aligned with green chemistry principles:
Simplified Purification: After a reaction, the spent reagent (immobilized p-toluenesulfonamide) can be removed by simple filtration, eliminating the need for complex chromatographic separation or liquid-liquid extraction. sopachem.com
Potential for Regeneration: The recovered solid support bearing the p-toluenesulfonamide can potentially be re-chlorinated and reused, reducing waste and cost.
Versatility: Multiple solid-supported reagents with incompatible functional groups can be used together in a single reaction vessel, as the solid support prevents them from reacting with each other. sopachem.com
Research in this area would involve selecting optimal polymer backbones and developing efficient, high-yield protocols for the immobilization and subsequent N-chlorination to produce a robust and recyclable reagent.
Fluorous Analogues: Another promising direction is the synthesis of a fluorous analogue of this compound. This involves attaching a perfluoroalkyl chain (a "fluorous tag") to the p-toluenesulfonamide backbone. nih.govacs.org This modification imparts unique solubility properties to the molecule. The key benefit of this approach is the simplification of product purification through fluorous solid-phase extraction (F-SPE). nih.gov After a reaction, the fluorous-tagged byproduct can be selectively retained on a fluorous silica cartridge, while the desired non-fluorous product elutes cleanly. nih.govacs.org This technique is particularly valuable for rapid purification, which is critical in applications like radiolabeling. nih.gov
The development of these innovative forms of the reagent is summarized in the table below.
| Methodology | Core Concept | Key Advantages |
| Solid-Supported Synthesis | Covalent attachment of the p-toluenesulfonamide group to a polymer resin. sopachem.com | Simplified product isolation via filtration; potential for reagent recycling. sopachem.com |
| Fluorous Analogue Synthesis | Incorporation of a perfluoroalkyl chain onto the p-toluenesulfonamide structure. nih.gov | Facile purification using Fluorous Solid-Phase Extraction (F-SPE); waste reduction. nih.govacs.org |
Design and Discovery of Novel Catalytic Systems
This compound's utility can be significantly expanded through the development of new catalytic systems that enable novel transformations and improve the efficiency of existing ones. Future research will likely target transition-metal catalysis and photocatalysis.
Transition-Metal Catalysis: The N-chloro-p-toluenesulfonamide anion is a versatile source for both amination and chlorination. researchgate.net Research has shown that transition metals can catalyze unique reactions. For instance, copper-catalyzed systems have been used for the amidation of benzylic hydrocarbons using anhydrous Chloramine-T. organic-chemistry.org Future work could focus on designing catalytic systems based on earth-abundant metals (e.g., iron, copper, manganese) to promote challenging reactions such as C-H amination or asymmetric aminohydroxylation, a key transformation in pharmaceutical synthesis. wikipedia.org The development of chiral ligands for these metal catalysts could enable enantioselective reactions, a critical goal in modern organic synthesis.
Photocatalysis: A particularly exciting frontier is the use of visible-light photoredox catalysis to activate this compound. semanticscholar.org Photocatalysis offers a green and mild method for generating highly reactive intermediates under ambient conditions. Research could explore the use of organic dyes or ruthenium/iridium-based photocatalysts to generate nitrogen-centered or chlorine radicals from the N-Cl bond. These radicals could then participate in a variety of synthetic transformations, such as the chlorination of unactivated arenes or the anti-Markovnikov hydroamination of alkenes. semanticscholar.org This approach avoids the need for harsh oxidants or high temperatures, aligning with the principles of sustainable chemistry.
| Catalytic System | Activation Method | Potential Applications |
| Transition-Metal | Coordination to a metal center (e.g., Cu, Fe, Ru) to facilitate group transfer. organic-chemistry.org | Asymmetric aminohydroxylation, C-H amination, aziridination. wikipedia.org |
| Photocatalysis | Visible-light induced single-electron transfer to cleave the N-Cl bond. semanticscholar.org | C-H chlorination of arenes, alkene functionalization, generation of nitrogen radicals. |
Application of Advanced Spectroscopic and In Situ Characterization Techniques for Mechanistic Depth
A deeper understanding of how this compound functions in chemical reactions is crucial for optimizing existing processes and discovering new applications. The use of advanced spectroscopic techniques for real-time reaction monitoring provides a powerful tool for gaining mechanistic insights.
Kinetic studies have been fundamental in probing the mechanisms of oxidation reactions involving N-chloro-p-toluenesulfonamide salts. researchgate.net These studies often involve systematically varying parameters like substrate concentration, pH, and temperature to formulate a rate law. epa.gov Techniques such as studying the solvent isotope effect (using D₂O) can help determine the role of proton transfer in the rate-determining step of a reaction. researchgate.netepa.gov
Future research can build upon this foundation by employing modern in situ spectroscopic methods.
In Situ NMR and IR Spectroscopy: These techniques can monitor the real-time conversion of reactants to products, and more importantly, detect the formation of transient intermediates that are key to the reaction mechanism. This allows for a direct, rather than inferred, understanding of the reaction pathway.
Liquid Chromatography (LC): Advanced LC methods can be used for the simultaneous analysis of the parent compound and its primary degradation product, p-toluenesulfonamide, providing crucial data on reagent stability and consumption during a reaction. usgs.gov
Mass Spectrometry: Techniques like Membrane Introduction Mass Spectrometry (MIMS) could be adapted to monitor the formation of volatile or semi-volatile products and intermediates in real-time, providing detailed kinetic and mechanistic data. researchgate.net
By combining these advanced analytical tools, researchers can construct a comprehensive picture of the reaction mechanism, identifying the true reactive species (which can vary with pH and solvent) and understanding the factors that control reaction rate and selectivity. researchgate.net
Integration into Sustainable and Green Chemistry Paradigms, Including Flow Chemistry
Incorporating this compound into sustainable and green chemical processes represents a major opportunity for future research. This involves not only the use of greener solvents and catalysts but also the adoption of advanced processing technologies like flow chemistry. rsc.org
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or tube, offers numerous advantages over traditional batch processing, particularly for reactions involving potentially hazardous materials like N-chloro compounds. acsgcipr.orgmit.edu
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous reagent present at any given time, significantly reducing the risks associated with exothermic reactions or the handling of unstable intermediates. mit.edu
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and better reproducibility. acsgcipr.org
Improved Efficiency: The high surface-area-to-volume ratio in microreactors enables extremely efficient heat and mass transfer, often allowing reactions to be performed at higher concentrations and temperatures, thus dramatically reducing reaction times. mit.edu
Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch, involving running the system for a longer duration or using multiple reactors in parallel. rsc.org
The integration of this compound into a flow chemistry platform could enable the safe and efficient on-demand generation and use of this reagent, telescoping multiple synthetic steps into a single, continuous process. acsgcipr.org This approach, combined with the development of solid-supported or fluorous analogues as discussed previously, would create a highly sustainable and efficient synthetic toolkit.
| Green Chemistry Approach | Principle | Application to this compound |
| Flow Chemistry | Use of continuous microreactors for enhanced safety, control, and efficiency. rsc.org | On-demand synthesis and immediate use in subsequent reactions, minimizing handling and decomposition; improved heat management for exothermic processes. acsgcipr.org |
| Solid-Supported Reagents | Immobilization of reagents on a solid phase to simplify separation and enable recycling. sopachem.com | Filtration-based removal of the p-toluenesulfonamide byproduct, reducing solvent waste from chromatography and allowing for potential reuse. neliti.com |
| Alternative Solvents | Replacing hazardous organic solvents with safer alternatives like water or bio-derived solvents. | Performing reactions in aqueous media, where possible, to reduce environmental impact. organic-chemistry.org |
| Catalysis | Using small amounts of catalysts to replace stoichiometric reagents, increasing atom economy. organic-chemistry.org | Developing catalytic cycles (e.g., photoredox) that regenerate the active species, minimizing waste. semanticscholar.org |
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a modern, versatile, and sustainable reagent for organic synthesis.
Q & A
Q. What are the fundamental physicochemical properties of Potassium N-chloro-p-toluenesulfonamide, and how do they influence its stability in experimental settings?
this compound (CAS 144-86-5) has a molecular formula of C₇H₇ClNNaO₂S and a molecular weight of 227.64 g/mol. Its stability is influenced by its ionic nature and susceptibility to hydrolysis under extreme pH or prolonged exposure to moisture. The compound decomposes at 168.9°C, making it critical to store it in anhydrous, cool conditions. Its oxidizing capacity is pH-dependent, with optimal stability in neutral to slightly alkaline buffers .
Methodological Note : For storage, use desiccated containers under inert gas (e.g., nitrogen). Pre-standardize solutions before use in time-sensitive reactions to account for potential decomposition .
Q. How is this compound utilized in quantitative collagen analysis?
This compound is integral to the hydroxyproline assay for collagen quantification. In this method:
- Step 1 : Acid hydrolysis of tissue samples releases hydroxyproline.
- Step 2 : Oxidation with this compound (0.1 M in acetate buffer, pH 6.0) converts hydroxyproline to pyrrole-2-carboxylic acid.
- Step 3 : Reaction with p-dimethylaminobenzaldehyde forms a chromophore measured at 570 nm.
Collagen content is calculated using a hydroxyproline-to-collagen ratio of 1:7.69 .
Q. Key Data :
| Parameter | Value/Description |
|---|---|
| Optimal pH | 6.0–6.5 |
| Oxidation time | 20–25 min at 25°C |
| Detection limit | 0.1 µg hydroxyproline/mL |
Advanced Research Questions
Q. What mechanistic pathways explain the oxidation kinetics of amino acids by this compound in alkaline media?
In alkaline conditions, the compound dissociates into reactive species (RNCl⁻ and RNHCl), which oxidize amino acids via two pathways:
Path A : RNCl⁻ directly reacts with the amino acid, forming a monochloroamino acid intermediate.
Path B : RNHCl (from RNCl⁻ protonation) undergoes nucleophilic attack by the amino acid.
Both pathways yield p-toluenesulfonamide and nitrile derivatives. Rate laws derived from kinetic studies show first-order dependence on [oxidant] and [substrate], with inverse fractional order in [OH⁻] for arginine and histidine. Solvent isotope effects (e.g., kₐ₆₅/kₐ₆₅_D₂O = 0.55 for arginine) confirm proton transfer in rate-determining steps .
Q. Experimental Design :
- Use stopped-flow spectroscopy to monitor transient intermediates.
- Vary ionic strength (0.1–0.5 M KCl) to assess electrostatic effects.
- Compare rates in H₂O vs. D₂O to identify proton-sensitive steps.
Q. How do solvent polarity and dielectric constant affect reaction rates in oxidations mediated by this compound?
The dielectric constant (ε) of the medium modulates ion-pair formation and transition-state stabilization. For example:
- In methanol-water mixtures (ε = 32–78), arginine oxidation rates decrease with lower ε due to destabilization of charged intermediates.
- Conversely, histidine and threonine oxidation rates increase in low-ε solvents, suggesting a shift to less polar transition states.
Recommendation : Optimize solvent composition (e.g., 40% methanol in water) to balance solubility and reactivity .
Q. How can researchers resolve contradictions in reported optimal pH ranges for oxidation reactions using this compound?
Discrepancies arise from differing substrates and reaction mechanisms. For instance:
- Acidic media (pH 3–5) : Favors hypochlorous acid-like behavior, suitable for drug metabolite oxidation (e.g., tricyclic antidepressants) .
- Alkaline media (pH 9–11) : Enhances nucleophilicity of amino acids, accelerating oxidation .
Resolution Strategy : - Conduct preliminary kinetic profiling across pH 2–12.
- Use UV-Vis spectroscopy to identify dominant reactive species (e.g., RNCl⁻ vs. RNHCl) at each pH .
Q. What safety protocols are essential when handling this compound in oxidative reactions?
Critical precautions include:
Q. How does the oxidative efficacy of this compound compare to hypochlorous acid in drug degradation studies?
While hypochlorous acid (HOCl) is highly reactive, it is unstable and difficult to standardize. This compound offers controlled release of HOCl-equivalent species under acidic conditions, making it preferable for reproducible degradation kinetics. For example, in oxidizing tricyclic antidepressants to 5-N-oxides, it achieves >90% conversion at pH 4.0 within 2 hours .
Q. What analytical techniques are recommended for quantifying residual this compound in reaction mixtures?
- Ion Chromatography (IC) : Detects chloride ions released during decomposition.
- HPLC-UV : Monitor absorbance at 254 nm (characteristic of sulfonamide derivatives).
- Titrimetry : Iodometric titration using sodium thiosulfate to quantify active chlorine content .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
